allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
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Overview
Description
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a sulfur-containing organic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound belongs to the class of thiochromeno-pyrimidine derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves multiple steps, typically starting with the preparation of the thiochromeno-pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The allyl group is then introduced via substitution reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups under suitable conditions.
Scientific Research Applications
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anti-cancer properties.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities, these compounds share structural similarities with thiochromeno-pyrimidine derivatives.
4,5-Dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives: These compounds have been studied for their antitumor activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
9-methyl-2-prop-2-enylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h3-5,7-8H,1,6,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEMSETVLYPLED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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